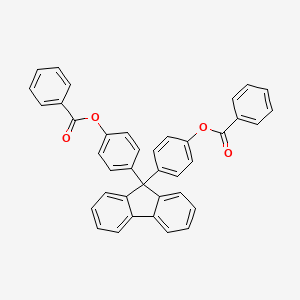
9H-fluorene-9,9-diyldi-4,1-phenylene dibenzoate
Descripción general
Descripción
9H-fluorene-9,9-diyldi-4,1-phenylene dibenzoate, also known as FDB, is a type of organic compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents such as chloroform and methanol. The compound has been found to have various applications in the fields of materials science, biochemistry, and pharmacology due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 9H-fluorene-9,9-diyldi-4,1-phenylene dibenzoate is not well understood. However, it has been suggested that the compound may act as a modulator of cellular signaling pathways. It has also been found to have antioxidant properties, which may be attributed to its ability to scavenge free radicals.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that the compound has anti-inflammatory and anti-cancer properties. It has also been found to inhibit the activity of certain enzymes, which may be beneficial in the treatment of metabolic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 9H-fluorene-9,9-diyldi-4,1-phenylene dibenzoate in lab experiments is its high purity and stability. The compound is also relatively easy to synthesize and purify. However, one of the limitations of using this compound is its relatively low solubility in water, which may limit its applications in certain experiments.
Direcciones Futuras
There are several future directions for the research on 9H-fluorene-9,9-diyldi-4,1-phenylene dibenzoate. One of the potential applications of the compound is in the development of new drugs for the treatment of various diseases. The antioxidant and anti-inflammatory properties of this compound may be useful in the treatment of conditions such as cancer, diabetes, and cardiovascular diseases. Another potential application of this compound is in the development of new materials for electronic devices. The unique chemical properties of the compound make it a promising building block for the synthesis of organic semiconductors. Additionally, further research is needed to elucidate the mechanism of action of this compound and its potential applications in various fields of science.
Aplicaciones Científicas De Investigación
9H-fluorene-9,9-diyldi-4,1-phenylene dibenzoate has been extensively used in scientific research due to its unique chemical properties. It has been found to have various applications in the fields of materials science, biochemistry, and pharmacology. In materials science, this compound has been used as a building block for the synthesis of organic semiconductors, which have potential applications in electronic devices such as solar cells and light-emitting diodes.
Propiedades
IUPAC Name |
[4-[9-(4-benzoyloxyphenyl)fluoren-9-yl]phenyl] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H26O4/c40-37(27-11-3-1-4-12-27)42-31-23-19-29(20-24-31)39(35-17-9-7-15-33(35)34-16-8-10-18-36(34)39)30-21-25-32(26-22-30)43-38(41)28-13-5-2-6-14-28/h1-26H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPMHTQZDQNLJQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3(C4=CC=CC=C4C5=CC=CC=C53)C6=CC=C(C=C6)OC(=O)C7=CC=CC=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H26O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 4-{[1-(4-isobutylbenzyl)-3-piperidinyl]amino}-4-oxobutanoate](/img/structure/B3821943.png)
![2-{[(4-methylphenyl)amino]carbonyl}-5-nitrobenzoic acid](/img/structure/B3821955.png)
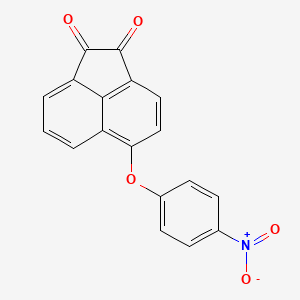
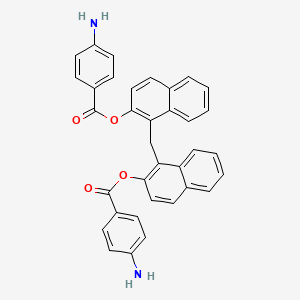
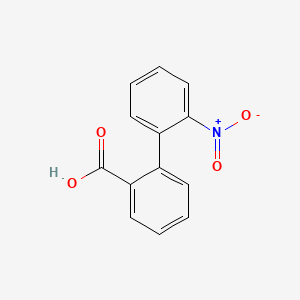
![4-[4-(4-carboxybenzoyl)phenoxy]benzoic acid](/img/structure/B3821986.png)
![4-(4-chlorophenyl)-1-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinol](/img/structure/B3821993.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[3-(1H-pyrazol-1-yl)benzyl]-4-piperidinyl}propanamide](/img/structure/B3821995.png)
![(4-{[4-({4-[(4-aminophenyl)thio]phenyl}thio)phenyl]thio}phenyl)amine](/img/structure/B3821999.png)
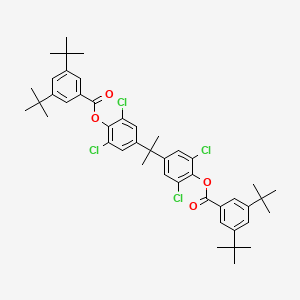

![2-[(2-methoxybenzoyl)amino]benzoic acid](/img/structure/B3822017.png)
![N-{4-[(4-aminophenyl)sulfonyl]phenyl}-2-chlorobenzamide](/img/structure/B3822022.png)